molecular formula C17H19FN2O4S B562831 Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate-d6 CAS No. 1185128-49-7

Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate-d6

Cat. No.: B562831
CAS No.: 1185128-49-7
M. Wt: 372.444
InChI Key: RCKBGWJNCCQBON-XERRXZQWSA-N
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Description

Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate-d6 is a chemical compound with the molecular formula C17H19FN2O4S . It is used in various biochemical applications .


Molecular Structure Analysis

The molecular structure of this compound comprises of a pyrimidine ring which is a six-membered ring with two nitrogen atoms, attached to a fluorophenyl group, an isopropyl group, and a methylsulfonyl group . The ‘d6’ indicates that it is a deuterated compound, meaning some of the hydrogen atoms in the molecule have been replaced with deuterium, an isotope of hydrogen .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 372.44 . Other physical and chemical properties such as melting point, solubility, and appearance are not provided in the available resources .

Scientific Research Applications

Synthesis and Molecular Corroboration

Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate-d6 is a key precursor in synthesizing novel pyrazole derivatives with potential medicinal applications. Its derivatives demonstrate antioxidant, anti-breast cancer, and anti-inflammatory properties. Molecular docking studies suggest their interactions with enzymes like Cyclooxygenase-2 and Phosphoinositide-3-Kinase, highlighting potential roles as COX-2 inhibitors or anti-inflammatory drugs (Thangarasu et al., 2019).

Supramolecular Aggregation

The compound participates in forming polysubstituted pyridines with structures stabilized through intermolecular interactions, such as C-H...O, C-H...F, and C-H...π interactions. These interactions contribute to the stability of the crystal structure of its derivatives (Suresh et al., 2007).

Synthesis of Antibacterial and Antifungal Agents

Derivatives of this compound are synthesized and screened for antibacterial and antifungal activities. Such studies are crucial in the development of new pharmaceutical agents with potential application in treating various microbial infections (Shanmugasundaram et al., 2011).

Nonlinear Optical Properties

Studies indicate that derivatives of this compound show potential in nonlinear optics (NLO) applications. This research contributes to the development of materials with NLO properties for use in advanced optoelectronic technologies (Hussain et al., 2020).

Cytotoxic Activity

Research into the cytotoxic activity of its derivatives against various cancer cell lines is an ongoing area of exploration. This includes the examination of structural differences and hydrogen-bond interactions in various derivatives (Stolarczyk et al., 2018).

Safety and Hazards

Specific safety and hazard information for this compound is not provided in the available resources. As with all chemicals, it should be handled with appropriate safety measures to prevent exposure and contamination .

Properties

IUPAC Name

ethyl 4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-methylsulfonylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4S/c1-5-24-16(21)13-14(10(2)3)19-17(25(4,22)23)20-15(13)11-6-8-12(18)9-7-11/h6-10H,5H2,1-4H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKBGWJNCCQBON-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1C(C)C)S(=O)(=O)C)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=NC(=NC(=C1C(=O)OCC)C2=CC=C(C=C2)F)S(=O)(=O)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747760
Record name Ethyl 4-(4-fluorophenyl)-2-(methanesulfonyl)-6-[(1,1,1,3,3,3-~2~H_6_)propan-2-yl]pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185128-49-7
Record name Ethyl 4-(4-fluorophenyl)-2-(methanesulfonyl)-6-[(1,1,1,3,3,3-~2~H_6_)propan-2-yl]pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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